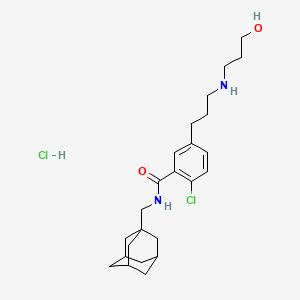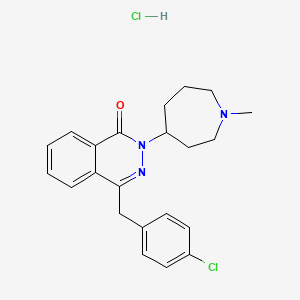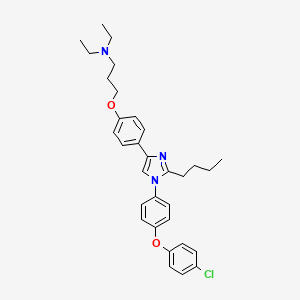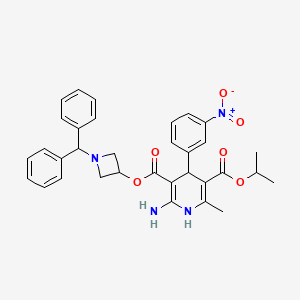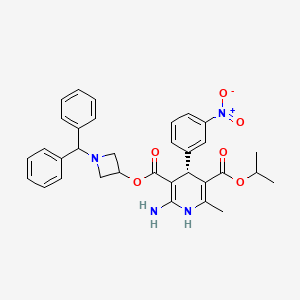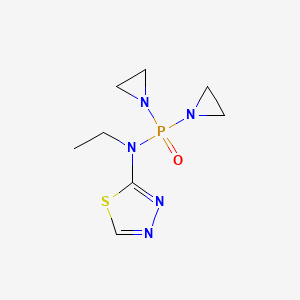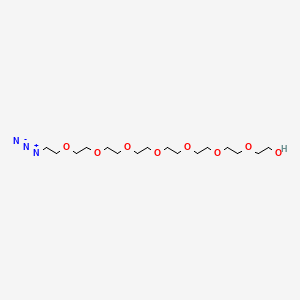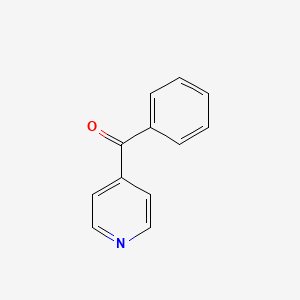
4-Benzoylpyridine
Overview
Description
4-Benzoylpyridine is an aromatic ketone . It has a molecular formula of C12H9NO and a molecular weight of 183.21 g/mol .
Synthesis Analysis
The synthesis of 3- and 4-benzoylpyridine oxime derivatives has been reported in the literature . The most active compound in the maximum electric shock test was 4-benzoylpyridine O-2-morpholinoethyloxime oxalate . Two new copper (II) complexes Cu (NCS)2 (4-Bzpy)2 (1) and Cu (NO3)2 (4-Bzpy)4 (2) (4-Bzpy=4-benzoylpyridine) have also been synthesized .Molecular Structure Analysis
The molecular structure of 4-Benzoylpyridine has been analyzed using various techniques. The 2D and 3D conformers of the molecule have been studied . The InChIKey of the molecule is SKFLCXNDKRUHTA-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-Benzoylpyridine are not detailed in the search results, it’s known that this compound is used in the synthesis of various derivatives and complexes .Physical And Chemical Properties Analysis
4-Benzoylpyridine is a light yellow crystalline powder . It is insoluble in water but soluble in methanol, and very soluble in ether and ethanol .Scientific Research Applications
Anticonvulsant Activity
4-Benzoylpyridine has been studied for its potential in treating convulsions. Research has focused on synthesizing oxime derivatives of 4-Benzoylpyridine to explore their anticonvulsant effects. These studies compare the efficacy of these derivatives with reference drugs like valproic acid, assessing their impact on motor and EEG convulsive state manifestations as well as epileptic status .
Synthesis of Derivatives
Another application involves the synthesis of 3- and 4-Benzoylpyridine oxime derivatives. The most active compound identified in this research was 4-benzoylpyridine O-2-morpholinoethyloxime oxalate, which significantly increased the survival rate of mice in maximum electric shock tests .
Receptor Mechanisms Study
The receptor mechanisms of anticonvulsant action of 4-Benzoylpyridine oxime derivatives have also been a subject of study. This research aims to understand how these compounds interact with brain receptors to mitigate seizures caused by electric shocks .
Safety and Hazards
4-Benzoylpyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers Several papers have been published on 4-Benzoylpyridine. These include studies on its vibrational dynamics and structural investigation , as well as its participation in brain receptors in the mechanism of anticonvulsant action .
Mechanism of Action
Target of Action
The primary targets of 4-Benzoylpyridine are the glutamate, dopamine, and serotonin receptors in the brain . These receptors play a crucial role in maintaining various brain functions, including wakefulness levels, psychological and physical activity, behavior regulation, learning, memory, and perception of sensory and pain impulses .
Mode of Action
4-Benzoylpyridine interacts with its targets in a specific way. After exposure to a maximum electric shock (MES) and subsequent tonic-clonic seizures, there is an increase in the density of NMDA receptors in the hippocampus by 27% and a decrease in the number of mGluII receptors (mGluR2/3) by 25% in the prefrontal cortex of the brain of rats .
Pharmacokinetics
It is known that the compound has a pronounced anticonvulsant effect .
Result of Action
The anticonvulsant effects of 4-Benzoylpyridine are accompanied by the restoration of the number of D2 receptors in the striatum . The compound prevents convulsions and protects 100% of animals against death in a dose-dependent manner in the maximal electroshock seizure test .
properties
IUPAC Name |
phenyl(pyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFLCXNDKRUHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022262 | |
| Record name | 4-Benzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Benzoylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000367 [mmHg] | |
| Record name | 4-Benzoylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Benzoylpyridine | |
CAS RN |
14548-46-0 | |
| Record name | 4-Benzoylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, phenyl-4-pyridinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Benzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 4-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZOYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524YQ3O21T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-benzoylpyridine?
A1: The molecular formula of 4-benzoylpyridine is C12H9NO, and its molecular weight is 183.20 g/mol. []
Q2: What spectroscopic data is available for characterizing 4-benzoylpyridine?
A2: Several spectroscopic techniques have been employed to characterize 4-benzoylpyridine, including:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, particularly the carbonyl group vibrations. [, , ]
- Raman spectroscopy: Offers complementary information to IR, sensitive to vibrations involving polarizable bonds. Polarized Raman spectra in various environments have been studied. []
- UV-Vis spectroscopy: Used to study electronic transitions within the molecule, revealing information about excited states. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR data have been reported, aiding in structural elucidation and understanding electronic environments within the molecule. [, , ]
- Surface-Enhanced Raman Scattering (SERS): Employed to study the adsorption behavior of 4-benzoylpyridine on silver surfaces. []
Q3: Does 4-benzoylpyridine exhibit catalytic activity?
A3: While not a catalyst itself, 4-benzoylpyridine plays a crucial role in several photocatalytic reactions:
- Photoinduced Oxidation of Alcohols: Acts as an efficient oxidant under photoirradiation, enabling the conversion of secondary alcohols to ketones with high functional group tolerance. []
- C(sp3)–H Bond Naphthylation: Mediates light-driven naphthylation of C(sp3)–H bonds adjacent to oxygen or nitrogen atoms using sulfonylnaphthalene. []
- Photoinduced C(sp3)–H Azidation: Facilitates the direct azidation of C(sp3)–H bonds in cyclic alkanes and heterocycles under photoirradiation using tosyl azide. []
- Formal Formylation of C(sp3)–H Bonds: Enables the introduction of an aldoxime group to carbon chains via photoinduced C(sp3)–H bond cleavage and subsequent reaction with arylsulfonyl oxime. []
Q4: What is the proposed mechanism of 4-benzoylpyridine in these photocatalytic reactions?
A4: The proposed mechanism generally involves the following steps:
Q5: How does the position of the benzoyl group on the pyridine ring affect its properties?
A5: The position of the benzoyl group significantly impacts the properties of benzoylpyridines. For example:
- Photophysical Properties: 2-, 3-, and 4-benzoylpyridines exhibit different triplet yields and lifetimes, influencing their efficiency in sensitizing biacetyl phosphorescence. []
- Electrochemical Reduction: The rotation of the pyridine ring in the radical anion is restricted in 4-benzoylpyridine, possibly in 2-benzoylpyridine, but appears to occur at an intermediate rate in 3-benzoylpyridine. []
- Reaction with Thiophosphine Sulfide: 2- and 4-benzoylpyridines do not yield thioketones when reacted with the dimer of p-methoxyphenylthionophosphine sulfide, unlike other substituted benzophenones and 3-benzoylpyridine. []
Q6: How do structural modifications of 4-benzoylpyridine impact its anticonvulsant activity?
A6: Studies exploring 3-alkoxycarbonylaminomethylcarbonylamino-4-(arylcarbonyl)pyridines as potential anticonvulsants revealed that:
- Aryl substituent effects: The substituent on the aryl ring of the 4-arylcarbonyl group significantly influences activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests. The potency order is generally 2-F > 2-H > 2-Cl. []
- 3-Substituent effects: Compounds with a 3-benzyloxycarbonylaminomethylcarbonylamino group exhibit moderate activity in the scPTZ test, while those with a 3-tert-butoxycarbonylaminomethylcarbonylamino group are inactive. []
- N-Methylation: N-Methylation of the 3-substituent generally increases potency in the scPTZ test but does not affect activity in the MES screen. []
Q7: Have computational methods been applied to study 4-benzoylpyridine?
A7: Yes, computational chemistry techniques have been employed to investigate various aspects of 4-benzoylpyridine and its complexes:
- Density Functional Theory (DFT): Used to calculate molecular properties, including geometries, electronic structures, vibrational frequencies, and excited state energies. [, , , , ]
- Quantum Monte Carlo (QMC) simulations: Employed to model magnetic properties of manganese-μ-azido complexes containing 4-benzoylpyridine as a ligand. []
- Molecular Orbital (MO) analysis: Applied to understand the electronic interactions and superexchange pathways in manganese(II) complexes bridged by dicyanamide ligands. []
Q8: What is known about the interaction of 4-benzoylpyridine with carbonyl reductase?
A8: 4-Benzoylpyridine is a substrate for carbonyl reductase enzymes, particularly those found in pig heart. Studies have shown:
- Inhibition by 9,10-phenanthrenequinone: 9,10-phenanthrenequinone, a component of diesel exhaust particles, potently inhibits the reduction of 4-benzoylpyridine by pig heart carbonyl reductase. []
- Inhibition by Fatty Acids: The length of the carbon chain and presence of double bonds in fatty acids influences their ability to inhibit the reduction of 4-benzoylpyridine by rabbit heart carbonyl reductase. []
Q9: What is the potential of 4-benzoylpyridine oxime derivatives as anticonvulsants?
A9: 4-Benzoylpyridine oxime derivatives, specifically GIZH-298, have demonstrated promising anticonvulsant activity in a rat model of epilepsy:
- Reduced epileptic discharges: GIZH-298 significantly decreased high-amplitude generalized discharges in various brain regions following homocysteine thiolactone-induced epileptic status. []
- Suppression of seizures: GIZH-298 effectively eliminated generalized tonic-clonic seizures and protected against death in rats with cobalt-induced epileptic lesions. []
- Improved efficacy compared to valproic acid: GIZH-298 showed faster onset and higher efficacy in suppressing epileptic activity compared to valproic acid, a commonly used antiepileptic drug. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)
![1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-](/img/structure/B1666241.png)
![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)
